molecular formula C13H11NO3 B069167 Benzyl 6-hydroxynicotinate CAS No. 191157-01-4

Benzyl 6-hydroxynicotinate

Cat. No.: B069167
CAS No.: 191157-01-4
M. Wt: 229.23 g/mol
InChI Key: HGBIRINXNOIQIR-UHFFFAOYSA-N
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Description

Benzyl 6-hydroxynicotinate is a chemical compound with the molecular formula C13H11NO3 It is a derivative of nicotinic acid, featuring a benzyl ester group and a hydroxyl group at the 6-position of the pyridine ring

Scientific Research Applications

Benzyl 6-hydroxynicotinate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

Target of Action

Benzyl 6-hydroxynicotinate primarily targets the enzyme 6-Hydroxynicotinate 3-Monooxygenase (NicC) . This enzyme is a Group A FAD-dependent monooxygenase that plays a crucial role in the degradation of nicotinate by aerobic bacteria .

Mode of Action

The compound interacts with its target, NicC, to undergo a decaboxylative hydroxylation reaction . This interaction involves a multistep process that includes 6-HNA binding, NADH binding and FAD reduction, and O2 binding with C4a-adduct formation, substrate hydroxylation, and FAD regeneration . The process substantially increases the affinity of NicC for NADH and enables the formation of a charge-transfer-complex intermediate to enhance the rate of flavin reduction .

Biochemical Pathways

The action of this compound affects the nicotinate degradation pathway in aerobic bacteria . The compound is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle . Nine core enzymes are responsible for the catalytic process, and the third step is a non-enzymatic reaction .

Pharmacokinetics

The compound’s interaction with nicc suggests that it may be absorbed and distributed in organisms that express this enzyme .

Result of Action

The action of this compound results in the hydroxylation and decarboxylation of 6-hydroxynicotinate (6-HNA) . This leads to the production of 2,5-dihydroxypyridine (2,5-DHP) with stoichiometric oxidation of NADH to NAD+ . The process is part of the degradation of nicotinate by aerobic bacteria .

Safety and Hazards

Benzyl 6-hydroxynicotinate has been classified as an Eye Irritant (category 2) and a Skin Sensitizer (category 1) . The precautionary statements associated with this compound include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P333 + P313 (If skin irritation or rash occurs: Get medical advice/attention) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 6-hydroxynicotinate can be synthesized through esterification reactions involving 6-hydroxynicotinic acid and benzyl alcohol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Benzyl 6-hydroxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the benzyl ester and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzyl 6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-12-7-6-11(8-14-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBIRINXNOIQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427468
Record name BENZYL 6-HYDROXYNICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191157-01-4
Record name BENZYL 6-HYDROXYNICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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